1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride
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Overview
Description
1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropylamine core linked to a difluorophenoxy group, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of 1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropylamine core and subsequent attachment of the difluorophenoxy group. Common synthetic routes include:
Cyclopropylamine Formation: This step involves the reaction of cyclopropylamine with appropriate reagents to form the desired intermediate.
Attachment of Difluorophenoxy Group: The intermediate is then reacted with 2,4-difluorophenol under specific conditions to attach the difluorophenoxy group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form through reaction with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving neurological and psychiatric disorders.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride can be compared with other similar compounds, such as:
1-(2,4-Difluoro-phenoxymethyl)-1H-pyrazole-3-carboxylic acid methyl ester: This compound features a pyrazole core instead of a cyclopropylamine core, leading to different chemical and biological properties.
N-Cycloheptyl-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide: This compound has a cycloheptyl group, which may influence its reactivity and applications.
1-(2,4-Difluoro-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole:
Properties
Molecular Formula |
C10H12ClF2NO |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-7-1-2-9(8(12)5-7)14-6-10(13)3-4-10;/h1-2,5H,3-4,6,13H2;1H |
InChI Key |
DLPHVBOXEXEAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=C(C=C(C=C2)F)F)N.Cl |
Origin of Product |
United States |
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